

Peptide F ELISA kit protocol and validation

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Compound of Interest

Compound Name: *Peptide F*

Cat. No.: *B1591342*

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Application Notes for Peptide F ELISA Kit

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Introduction

The **Peptide F** ELISA (Enzyme-Linked Immunosorbent Assay) kit is a highly sensitive and specific immunoassay designed for the quantitative determination of **Peptide F** in cell culture supernates, serum, and plasma. **Peptide F** is a novel peptide implicated in cellular signaling pathways related to cell proliferation and differentiation. This kit provides a reliable tool for researchers studying the roles of **Peptide F** in various physiological and pathological processes.

Assay Principle

This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for **Peptide F** has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any **Peptide F** present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for **Peptide F** is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of **Peptide F** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Data Presentation

Typical Data

A representative standard curve is shown below. This standard curve is for demonstration only. A standard curve must be run with each assay.^[1]

Standard (pg/mL)	Optical Density (450 nm)
1000	2.512
500	1.624
250	0.855
125	0.432
62.5	0.218
31.2	0.105
0	0.050

Kit Performance

Precision

- Intra-Assay Precision (Precision within an assay): Three samples of known concentration were tested twenty times on one plate to assess intra-assay precision.
- Inter-Assay Precision (Precision between assays): Three samples of known concentration were tested in twenty separate assays to assess inter-assay precision.^[2]

Intra-Assay Precision	Inter-Assay Precision	
Sample	1	2
n	20	20
Mean (pg/mL)	150	400
SD	7.5	18
CV (%)	5.0	4.5

Recovery

The recovery of **Peptide F** spiked to levels throughout the range of the assay was evaluated.[\[2\]](#)
[\[3\]](#)

Sample Type	Average % Recovery	Range (%)
Cell culture media (n=4)	98	88-105
Serum (n=4)	95	85-103
Plasma (EDTA) (n=4)	92	82-101
Plasma (Heparin) (n=4)	94	84-102

Linearity

To assess the linearity of the assay, samples containing high concentrations of **Peptide F** were serially diluted with the assay diluent to produce samples with values within the dynamic range of the assay.[\[2\]](#)

Cell culture media	Serum	Plasma (EDTA)	Plasma (Heparin)	
Sample	1:2	1:4	1:8	1:16
Average % of Expected	102	99	101	98
Range (%)	95-108	92-105	94-107	91-104

Specificity

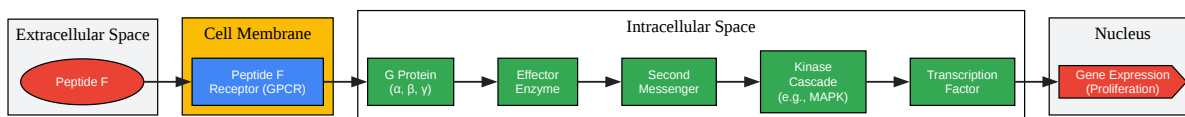
This assay recognizes natural and recombinant **Peptide F**. The following related peptides were tested for cross-reactivity and no significant cross-reactivity was observed.

- Peptide A
- Peptide B

- Peptide C
- Neuropeptide Y[4]

Signaling Pathway of Peptide F

The diagram below illustrates a hypothetical signaling pathway initiated by **Peptide F** binding to its G protein-coupled receptor (GPCR). This interaction activates a downstream cascade involving key signaling molecules, ultimately leading to the regulation of gene expression related to cell proliferation.



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Caption: **Peptide F** signaling cascade.

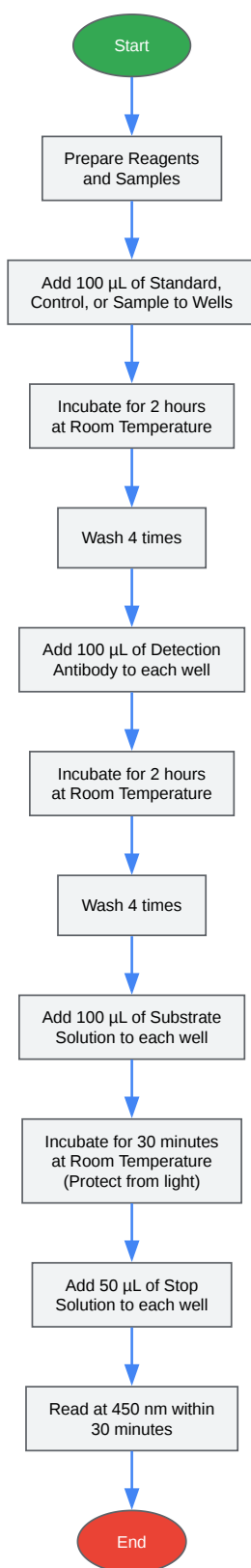
Experimental Protocols

Reagent Preparation

- Wash Buffer: Dilute 20 mL of 20X Wash Buffer Concentrate into 380 mL of deionized water to make 400 mL of 1X Wash Buffer.
- Standard: Reconstitute the **Peptide F** standard with 1.0 mL of Calibrator Diluent. This reconstitution produces a stock solution of 1000 pg/mL. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
- Detection Antibody: Reconstitute the Detection Antibody with 1.0 mL of Reagent Diluent.

Assay Procedure

The following is a general protocol for a peptide ELISA.[5][6][7]



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